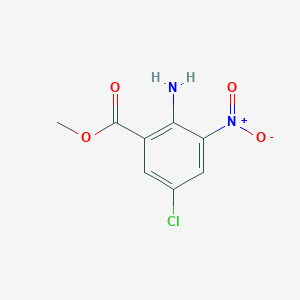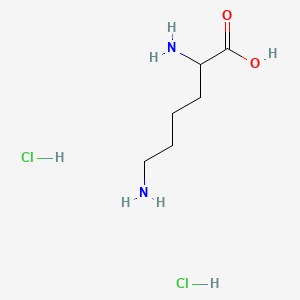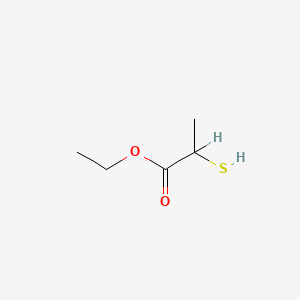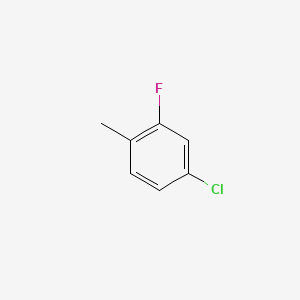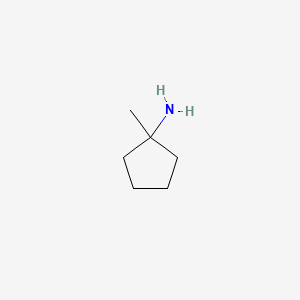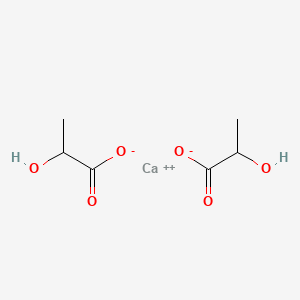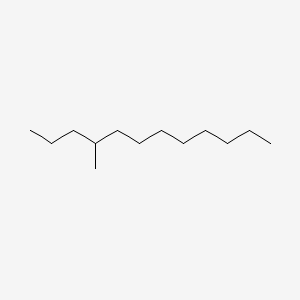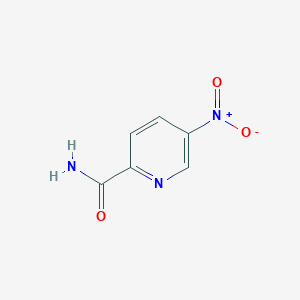
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione, commonly known as TDI, is a chemical compound that is widely used in the production of polyurethane foams and coatings. TDI is a highly reactive compound that is classified as a diisocyanate, which means it contains two isocyanate functional groups. In
Applications De Recherche Scientifique
TDI has a wide range of scientific research applications, particularly in the fields of materials science and chemistry. TDI is used to produce polyurethane foams, coatings, and adhesives, which have a variety of applications in the automotive, construction, and furniture industries. TDI is also used in the production of elastomers, which are used in the manufacture of tires, gaskets, and seals. Additionally, TDI is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Mécanisme D'action
TDI is a highly reactive compound that has a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When TDI comes into contact with these compounds, it reacts to form urea and carbon dioxide. This reaction is the basis for the production of polyurethane foams and coatings, as well as the synthesis of heterocyclic compounds.
Effets Biochimiques Et Physiologiques
TDI is a potent respiratory sensitizer that can cause asthma and other respiratory disorders. Exposure to TDI can also cause skin and eye irritation, as well as gastrointestinal problems. TDI is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC), which means it is a possible human carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
TDI is a highly reactive compound that is useful in a wide range of laboratory experiments. Its reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. However, TDI is also a potent respiratory sensitizer and can cause skin and eye irritation, which can limit its use in certain laboratory settings.
Orientations Futures
There are several future directions for research on TDI. One area of research is the development of safer and more environmentally friendly methods for the production of polyurethane foams and coatings. Another area of research is the development of new heterocyclic compounds using TDI as a reagent. Additionally, there is a need for further research on the health effects of TDI exposure, particularly in occupational settings.
Méthodes De Synthèse
TDI is synthesized by the reaction of toluene diamine (TDA) with phosgene. The reaction produces a mixture of 2,4-TDI and 2,6-TDI, which are separated by distillation. The resulting TDI is a yellowish liquid with a pungent odor and a boiling point of 251°C.
Propriétés
Numéro CAS |
26747-90-0 |
|---|---|
Nom du produit |
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione |
Formule moléculaire |
C18H12N4O4 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-11-3-5-13(7-15(11)19-9-23)21-17(25)22(18(21)26)14-6-4-12(2)16(8-14)20-10-24/h3-8H,1-2H3 |
Clé InChI |
LOCPTSFJZDIICR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



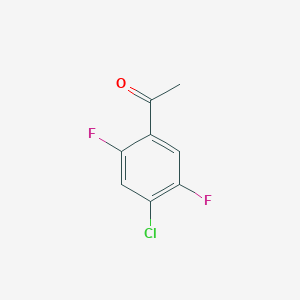
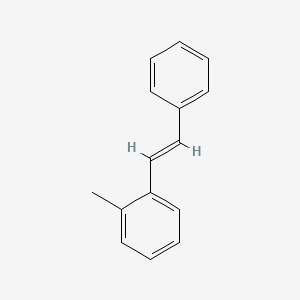
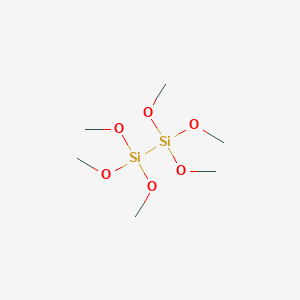
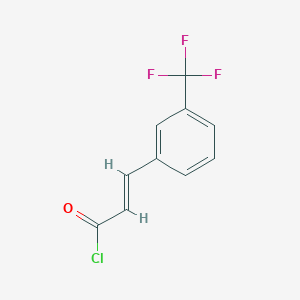
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)

